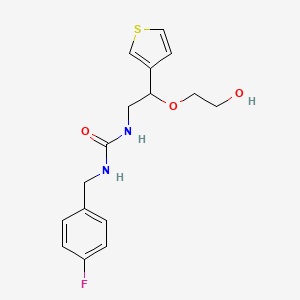
1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as "FEU" and has been synthesized using various methods. The purpose of
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea' involves the reaction of 4-fluorobenzylamine with 2-(2-hydroxyethoxy)ethyl isothiocyanate, followed by reaction with thiophene-3-carboxylic acid and subsequent conversion to the urea derivative.
Starting Materials
4-fluorobenzylamine, 2-(2-hydroxyethoxy)ethyl isothiocyanate, thiophene-3-carboxylic acid, diisopropylcarbodiimide, N,N-dimethylformamide, triethylamine, ethyl acetate, wate
Reaction
Step 1: 4-fluorobenzylamine is reacted with 2-(2-hydroxyethoxy)ethyl isothiocyanate in the presence of triethylamine and N,N-dimethylformamide to yield the corresponding thiourea derivative., Step 2: Thiophene-3-carboxylic acid is activated with diisopropylcarbodiimide and reacted with the thiourea derivative from step 1 to form the corresponding urea derivative., Step 3: The crude product is purified by column chromatography using ethyl acetate as the eluent to yield the final product in high purity.
Wirkmechanismus
The mechanism of action of FEU is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer cell growth. FEU has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of NF-κB, a transcription factor involved in the regulation of genes that promote inflammation and tumor growth.
Biochemische Und Physiologische Effekte
FEU has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. FEU has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, FEU has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
FEU has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. FEU has also been found to be stable under various conditions, making it suitable for long-term studies. However, FEU has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans are yet to be determined.
Zukünftige Richtungen
FEU has potential applications in various fields of research, including pharmacology, immunology, and oncology. Future research could focus on elucidating the mechanism of action of FEU, identifying its molecular targets, and optimizing its structure to enhance its efficacy and safety. Additionally, further studies could investigate the potential of FEU as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
FEU has potential applications in scientific research, particularly in the field of pharmacology. It has been found to exhibit anti-inflammatory and anti-cancer properties. FEU has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Furthermore, FEU has been found to modulate the immune system, making it a potential therapeutic agent for autoimmune diseases.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c17-14-3-1-12(2-4-14)9-18-16(21)19-10-15(22-7-6-20)13-5-8-23-11-13/h1-5,8,11,15,20H,6-7,9-10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHMCXAZYYVLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC(C2=CSC=C2)OCCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2899213.png)
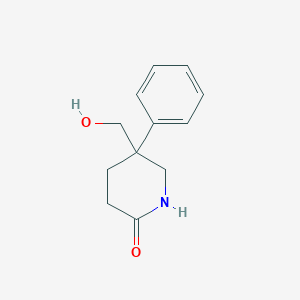
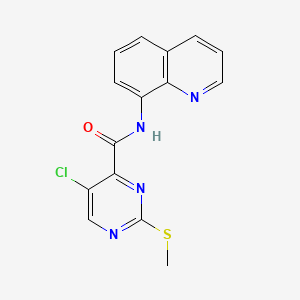
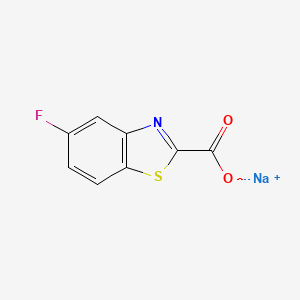
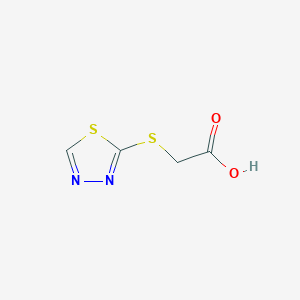
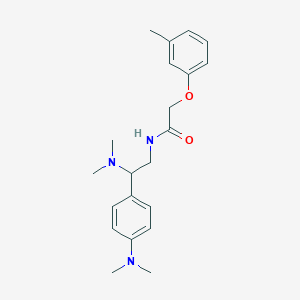
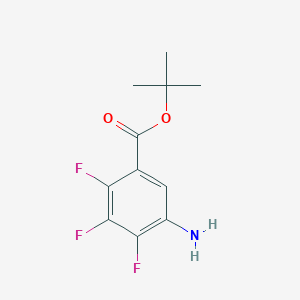
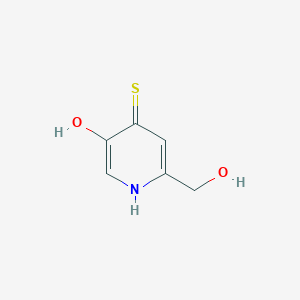
![Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2899225.png)
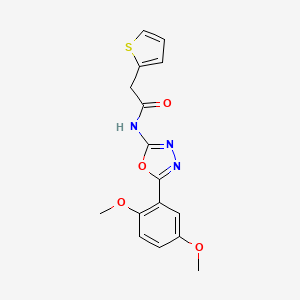
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2899228.png)
![3-((6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B2899230.png)
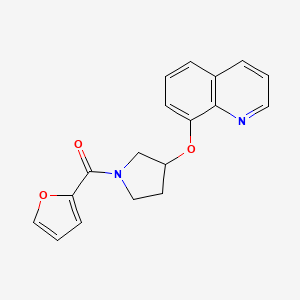
![N,6-dimethyl-N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899235.png)